Product packaging for 2-Bromoimidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 1350738-85-0)

2-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B2433819
CAS No.: 1350738-85-0
M. Wt: 198.023
InChI Key: YTNZKSZNNAKKRH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Bridged Bicyclic Heterocycles in Contemporary Organic Synthesis and Chemical Research

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and the development of new pharmaceuticals. sciencepublishinggroup.comrsc.orgnih.gov Their prevalence in FDA-approved drugs underscores their significance. wikipedia.org Bicyclic systems, where two rings share a nitrogen atom at a bridgehead, are a particularly interesting class of these compounds. This structural arrangement imparts unique three-dimensional shapes and electronic properties, making them attractive scaffolds for designing molecules with specific biological activities. researchgate.net The fusion of two nitrogen-containing rings often results in structures that mimic naturally occurring molecules, such as purines, which are the building blocks of DNA and RNA. researchgate.net This mimicry can lead to interactions with biological targets, making these compounds valuable for drug discovery. rsc.orgresearchgate.net

The Imidazo[1,2-a]pyrimidine (B1208166) Core as a Privileged Structure in Advanced Organic Synthesis

The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of the imidazo[1,2-a]pyrimidine core has led to its incorporation into a wide array of compounds with diverse pharmacological properties. rsc.orgresearchgate.netnih.govnih.govnih.gov The development of efficient synthetic methods to create and modify this scaffold is a continuous area of research. rsc.orgdergipark.org.tr

Rationale for Academic Research Focus on Halogenated Imidazo[1,2-a]pyrimidines, Specifically 2-Bromoimidazo[1,2-a]pyrimidine

The introduction of a halogen atom, such as bromine, onto the imidazo[1,2-a]pyrimidine core dramatically enhances its synthetic utility. Halogenated derivatives, and specifically this compound, serve as versatile building blocks for the synthesis of more complex molecules. The bromine atom acts as a reactive handle, allowing for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. youtube.combeilstein-journals.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing diverse molecular libraries. researchgate.netresearchgate.netnih.gov This strategic placement of a reactive site allows chemists to systematically modify the core structure and explore the structure-activity relationships of the resulting compounds.

Overview of Key Academic Research Directions for this compound

Current academic research on this compound is multifaceted and primarily focuses on its application in the synthesis of novel compounds with potential therapeutic applications. Key research directions include:

Catalytic Cross-Coupling Reactions: A major area of investigation involves the use of this compound in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. beilstein-journals.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents at the 2-position of the imidazo[1,2-a]pyrimidine ring system.

Synthesis of Functionalized Derivatives: Researchers are actively developing new synthetic routes to functionalize the imidazo[1,2-a]pyrimidine scaffold, starting from the 2-bromo derivative. nih.gov This includes the synthesis of amino, alkoxy, and other substituted analogs which are of interest for their potential biological activities.

Development of Novel Therapeutic Agents: The imidazo[1,2-a]pyrimidine core is a key component in several compounds that have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govdergipark.org.tr Research is ongoing to synthesize new derivatives of this compound with improved efficacy and selectivity for various biological targets. For instance, some derivatives have been explored for their potential to inhibit SARS-CoV-2 entry into human cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B2433819 2-Bromoimidazo[1,2-a]pyrimidine CAS No. 1350738-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZKSZNNAKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350738-85-0
Record name 2-bromoimidazo[1,2-a]pyrimidine
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Reactivity and Derivatization Strategies of the 2 Bromoimidazo 1,2 a Pyrimidine Scaffold

Reactivity of the Bromine Atom at the 2-Position

The bromine atom at the 2-position of the imidazo[1,2-a]pyrimidine (B1208166) ring is susceptible to various transformations, primarily nucleophilic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of novel compounds with potentially interesting properties.

Nucleophilic Substitution and Displacement Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring facilitates nucleophilic attack at the 2-position, leading to the displacement of the bromide ion. slideshare.net While direct nucleophilic aromatic substitution on 2-bromoimidazo[1,2-a]pyrimidine itself is not extensively detailed in the provided search results, the general reactivity of similar heterocyclic systems suggests that strong nucleophiles can displace the bromine atom. The amenability of the 2, 4, and 6 positions of the pyrimidine ring to nucleophilic substitution is a known characteristic of this heterocyclic system. slideshare.net

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The this compound scaffold is an excellent substrate for these transformations, enabling the introduction of various aryl, alkyl, and heteroatomic groups. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the derivatization of 2-bromoimidazo[1,2-a]pyrimidines. rsc.orgnih.govjst.go.jp These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for forming new C-C bonds and has been utilized in the synthesis of various biaryl derivatives of imidazo[1,2-a]pyrimidines. iaea.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the 2-position of the imidazo[1,2-a]pyrimidine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the this compound with a primary or secondary amine. This method is crucial for the synthesis of 2-amino-substituted imidazo[1,2-a]pyrimidine derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Imidazo[1,2-a]pyridines and Pyrimidines

Coupling ReactionReactantsCatalyst SystemProductReference
Suzuki-Miyaura2-Iodo-3-aryl-imidazo[1,2-a]pyridine + Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-Aryl-2-phenyl-imidazo[1,2-a]pyridine researchgate.net
Phosphination2-Iodo-3-aryl-imidazo[1,2-a]pyridine + HP(t-Bu)₂Pd₂(dba)₃, Xantphos, K₂CO₃3-Aryl-2-di-tert-butylphosphino-imidazo[1,2-a]pyridine researchgate.net
Buchwald-Hartwig2-Bromo-xylene + N-MethylanilineLigand 3s, Pd(OAc)₂, NaOt-BuN-Methyl-N-(2,3-dimethylphenyl)aniline researchgate.net

This table presents data from imidazo[1,2-a]pyridine (B132010) systems as a close structural analog to demonstrate the applicability of these reactions.

Besides palladium, other transition metals can catalyze cross-coupling reactions involving the 2-bromo substituent. For instance, copper-catalyzed reactions have been employed for the formation of C-N bonds in the synthesis of related heterocyclic systems. researchgate.net

C-H Functionalization of the Imidazo[1,2-a]pyrimidine Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. nih.govresearchgate.netnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. nih.gov

Regioselective Functionalization at C3, C6, and other positions

The imidazo[1,2-a]pyrimidine core possesses several C-H bonds that can be selectively functionalized. The regioselectivity of these reactions is influenced by factors such as the directing group, the catalyst, and the reaction conditions. nih.govresearchgate.netnih.govnih.gov

Functionalization at C3: The C3 position is often susceptible to electrophilic attack and can be functionalized through various methods, including halogenation and arylation. rsc.org

Functionalization at C6: The C6 position has also been a target for functionalization. For instance, a sequential diorganochalcogenation of imidazo[1,2-a]pyrimidines has been developed, leading to C6-selanylation after initial C3-chalcogenation. nih.gov

Other Positions: Research on the functionalization of other positions, such as C5 and C7, is also ongoing, often utilizing directing group strategies to achieve regioselectivity.

Table 2: Regioselective C-H Functionalization of Imidazo[1,2-a]pyrimidine and Related Heterocycles

PositionFunctionalization ReactionReagents and ConditionsProductReference
C3ChalcogenationDiaryldichalcogenides, I₂/DMSO3-Chalcogenyl-imidazo[1,2-a]pyrimidine nih.gov
C6SelanylationDiaryl diselenides, I₂/H₃PO₄, DMSO3-Chalcogenyl-6-selanyl-imidazo[1,2-a]pyrimidine nih.gov
C5 (Imidazo[1,2-a]pyrazine)ArylationAr-X, TMP₂Zn·2MgCl₂·2LiCl5-Aryl-6-chloro-imidazo[1,2-a]pyrazine nih.gov
C3 (Imidazo[1,2-a]pyrazine)CyanationTsCN, TMPMgCl·LiCl3-Cyano-6-chloro-imidazo[1,2-a]pyrazine nih.gov

This table includes examples from the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold to illustrate the potential for regioselective functionalization.

Direct Arylation and Alkynylation Reactions

The bromine atom at the 2-position of the imidazo[1,2-a]pyrimidine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and alkynyl groups.

Direct arylation of the imidazo[1,2-a]pyrimidine scaffold can be achieved at the 3-position using aryl bromides in the presence of a palladium catalyst and a base. nih.gov This provides a one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. nih.gov While this reaction functionalizes the C-3 position, the 2-bromo derivative is a key precursor for introducing substituents at a different position, thus offering regiochemical control.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, which typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, can be applied to this compound to introduce a variety of alkynyl substituents. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgresearchgate.net

For instance, the Sonogashira coupling of 2-bromo-substituted pyrazolo[1,5-a]pyrimidines with terminal alkynes has been shown to proceed with excellent selectivity, allowing for the subsequent introduction of other groups at different positions. researchgate.net Similarly, 2-benzyloxy-5-bromopyrimidines have been successfully coupled with various aryl and aliphatic alkynes using a PdCl2(PPh3)2/CuI catalytic system. researchgate.net These examples highlight the utility of the Sonogashira reaction for the alkynylation of brominated pyrimidine systems.

Table 1: Examples of Direct Arylation and Alkynylation Reactions

ReactantCoupling PartnerCatalyst/ConditionsProductReference
Imidazo[1,2-a]pyrimidineAryl bromidePalladium catalyst, base3-Arylimidazo[1,2-a]pyrimidine nih.gov
2-Bromo-pyrazolo[1,5-a]pyrimidineTerminal alkynePalladium catalyst, CuI, base2-Alkynyl-pyrazolo[1,5-a]pyrimidine researchgate.net
2-Benzyloxy-5-bromopyrimidineAryl/Aliphatic alkynePdCl2(PPh3)2, CuI, Et2NH, THF2-Benzyloxy-5-alkynylpyrimidine researchgate.net

Radical Reactions for Functionalization

Radical reactions offer an alternative and powerful strategy for the functionalization of the imidazo[1,2-a]pyridine scaffold, and by extension, the related imidazo[1,2-a]pyrimidine system. rsc.org These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis. rsc.org Visible light-induced photocatalysis has emerged as a particularly attractive method for the C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of various functional groups under mild conditions. nih.gov

For example, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using sodium triflinate. The reaction is believed to proceed through the generation of a CF3 radical, which then attacks the imidazo[1,2-a]pyridine ring. nih.gov Similarly, perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be induced by visible light via the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov

While these examples focus on the imidazo[1,2-a]pyridine core, the principles are applicable to the imidazo[1,2-a]pyrimidine system. The bromine atom in this compound can influence the regioselectivity of radical attack or be replaced in radical-mediated cross-coupling reactions.

Table 2: Examples of Radical Functionalization of Imidazo[1,2-a]pyridines

SubstrateReagentConditionsProductReference
Imidazo[1,2-a]pyridineSodium triflinateVisible light, photocatalyst3-Trifluoromethyl-imidazo[1,2-a]pyridine nih.gov
Imidazo[1,2-a]pyridinePerfluoroalkyl iodideVisible light, EDA complex formation3-Perfluoroalkyl-imidazo[1,2-a]pyridine nih.gov
Imidazo[1,2-a]pyridineN-PhenyltetrahydroisoquinolineVisible light, Rose Bengal, aerobicC3-Aminoalkylated imidazo[1,2-a]pyridine nih.gov
Imidazo[1,2-a]pyridineAlkyl N-hydroxyphthalimidesVisible light, Eosin YC5-Alkylated imidazo[1,2-a]pyridine nih.gov

Ring Modification and Rearrangement Studies of Imidazo[1,2-a]pyrimidines

The core structure of imidazo[1,2-a]pyrimidines can undergo modification and rearrangement reactions, leading to the formation of diverse heterocyclic systems.

An unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles to imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been reported. nih.govrsc.org This transformation is achieved in the presence of iodine in THF at room temperature and provides access to functionalized imidazo- and pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The reaction involves a multicomponent reaction to first synthesize the starting bicyclic 5,5-fused hetero-rings. nih.govrsc.org

Systematic structural modifications of the imidazo[1,2-a]pyrimidine scaffold have also been explored to alter its metabolic stability. nih.govresearchgate.net For example, strategies to avoid metabolism by aldehyde oxidase (AO) include altering the heterocycle or blocking the reactive site. nih.gov

Functional Group Interconversions on Derived Structures

Once the this compound scaffold has been functionalized, the introduced groups can undergo further transformations. These functional group interconversions are crucial for building molecular complexity and accessing a wider range of derivatives.

For instance, the synthesis of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment has been achieved through a tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence. beilstein-journals.org This approach allows for the introduction of four diversity points, highlighting the potential for extensive derivatization. beilstein-journals.org

Furthermore, the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids demonstrates the introduction of various functional groups at the C6 position, including those with different bulkiness, length, geometry, and acidic/basic character. nih.gov The esterification of a carboxylic acid in the phosphonopropionate moiety is an example of a functional group interconversion that was shown to impact biological activity. nih.gov

In another example, the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with alkyl bromides under microwave irradiation has been used to prepare 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones. nih.gov This demonstrates the derivatization of the pyrimidine ring nitrogen.

Computational and Theoretical Studies on 2 Bromoimidazo 1,2 a Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of imidazo[1,2-a]pyrimidine (B1208166) systems. nih.goviau.ir Calculations, commonly performed at the B3LYP/6-31G(d,p) or similar basis set levels, are employed to optimize molecular geometries and predict a variety of properties. nih.govresearchgate.net For imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been instrumental in confirming stable ground state geometries, characterized by the absence of imaginary frequencies in vibrational analysis. nih.gov These foundational calculations are the prerequisite for more detailed electronic analyses.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic behavior of molecules. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

In studies on related imidazo[1,2-a]pyrimidine Schiff base derivatives, the HOMO is typically distributed over the imidazo[1,2-a]pyrimidine core and the attached phenyl ring, while the LUMO is also centered on these aromatic systems. nih.gov The specific energies of these orbitals and their gap determine various global reactivity descriptors, which are detailed in the table below. Although the precise values for 2-Bromoimidazo[1,2-a]pyrimidine are not published, the general principles would apply. The bromine atom at the 2-position would be expected to influence the electron distribution and energy levels of the frontier orbitals due to its electronegativity and size.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis (Note: Data is generalized from studies on imidazo[1,2-a]pyrimidine derivatives and is for illustrative purposes.)

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons. nih.gov
Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Softness (S) 1 / (2η)Reciprocal of hardness, indicates high reactivity. nih.gov
Electronegativity (χ) - (EHOMO + ELUMO) / 2Power of an atom to attract electrons. nih.gov
Electrophilicity Index (ω) μ² / (2η)Measures the energy lowering due to electron flow. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net These maps display the electrostatic potential on the electron density surface, with different colors indicating various potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). nih.govresearchgate.net Green areas represent neutral potential. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of electron density to characterize chemical bonding, including non-covalent interactions. nih.gov By identifying bond critical points (BCPs) between atoms, QTAIM analysis provides quantitative information about the nature and strength of these interactions. nih.gov Parameters such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. nih.gov It plots the RDG against the sign of the second eigenvalue of the electron density Hessian (sign(λ₂)ρ). The resulting plot reveals different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes in the negative sign(λ₂)ρ region. nih.gov

Weak interactions (e.g., van der Waals forces) are found near the zero value. nih.gov

Strong repulsive interactions (e.g., steric clashes) are located in the positive sign(λ₂)ρ region. nih.gov

This analysis, often presented as both 2D plots and 3D isosurfaces, provides a clear picture of the non-covalent interaction landscape within a molecule. nih.govresearchgate.net For imidazo[1,2-a]pyrimidine derivatives, RDG analysis complements QTAIM by graphically illustrating the regions of hydrogen bonding and van der Waals interactions that stabilize the molecular structure. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. iau.irnih.gov

Elucidation of Reaction Pathways and Transition States

DFT calculations are frequently used to map out the potential energy surfaces of reactions involving the imidazo[1,2-a]pyrimidine scaffold. iau.ir One of the most common synthetic routes to this class of compounds is the condensation reaction between a 2-aminopyrimidine (B69317) and an α-haloketone, such as a 2-bromoacetophenone (B140003) derivative. nih.govmdpi.com

Prediction of Regioselectivity and Stereoselectivity

Computational methods are particularly powerful in predicting the regioselectivity of chemical reactions. For the imidazo[1,2-a]pyrimidine scaffold, theoretical studies can elucidate the most probable sites for electrophilic or nucleophilic attack. While specific computational studies on the regioselectivity of this compound are not extensively documented, insights can be drawn from related imidazo[1,2-a] fused systems.

Theoretical investigations on the electrophilic substitution of related compounds like imidazo[1,2-a]pyrazine (B1224502) have shown that the C3 position is the most susceptible to electrophilic attack. This is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is preserved. In the case of this compound, the bromine atom at the C2 position is expected to influence the electron density distribution across the ring system. However, the fundamental preference for electrophilic attack at C3 is likely to be maintained due to the inherent electronic structure of the imidazo[1,2-a]pyrimidine core.

The prediction of regioselectivity is often based on the analysis of calculated properties such as atomic charges, frontier molecular orbital (FMO) densities, and the stability of reaction intermediates. For instance, the site with the highest coefficient of the Highest Occupied Molecular Orbital (HOMO) is often predicted to be the most reactive towards electrophiles.

PositionPredicted Reactivity towards ElectrophilesRationale
C3HighFormation of a more stable cationic intermediate, preserving the aromaticity of the pyrimidine (B1678525) ring. Often associated with the highest HOMO density in the parent scaffold.
C5LowAttack at this position would disrupt the aromatic sextet of the pyrimidine ring, leading to a less stable intermediate.
C6LowSimilar to C5, electrophilic attack would lead to a significant loss of aromatic stabilization.
C7ModeratePotential for reactivity, but generally less favored than C3 due to the electronic influence of the bridgehead nitrogen.

Stereoselectivity predictions would be pertinent in reactions involving the formation of new chiral centers. For this compound, this would be relevant in reactions such as asymmetric hydrogenation or the addition of chiral reagents. Computational modeling could be employed to calculate the transition state energies for the formation of different stereoisomers, with the lowest energy pathway corresponding to the major product.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for tautomerism are critical for understanding the chemical behavior and biological activity of this compound.

Conformational Analysis:

Relative Free Energies and Boltzmann Distribution of Conformers for a Model Substituted Imidazo[1,2-a]pyrazine (Data from a related system) nih.gov
ConformerRelative Free Energy (kcal/mol)Boltzmann Distribution (%)
Conformer A0.0075.3
Conformer B0.5824.7
Conformer C5.20~0.0
Conformer D6.10~0.0

Tautomerism Studies:

Tautomerism is a key consideration for heterocyclic compounds containing amine functionalities. For this compound, the potential for amine-imine tautomerism exists, although the aromatic amino form is generally expected to be the most stable. Computational studies using methods like DFT can predict the relative stabilities of different tautomers by calculating their ground-state energies. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric equilibrium in solution.

For the parent 2-aminopyrimidine, computational studies have shown that the amino tautomer is more stable than the imino form. The introduction of a bromine atom at the adjacent imidazole (B134444) ring in this compound is unlikely to shift this equilibrium significantly towards the imine form.

Electronic Structure and Property Rationalization

The electronic structure of this compound dictates its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations are frequently used to rationalize these properties. nih.gov

Key electronic properties that are often calculated include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In imidazo[1,2-a]pyrimidines, the nitrogen atoms are typically the most electron-rich centers.

The introduction of a bromine atom at the C2 position is expected to have a significant impact on the electronic properties. As an electronegative atom, bromine will exert an electron-withdrawing inductive effect (-I), which would lower the energies of both the HOMO and LUMO. This can influence the molecule's reactivity in various chemical transformations.

Calculated Electronic Properties for a Series of (E)-N-(substituted-benzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amines (Data from related systems) nih.gov
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
(E)-N-benzylidene-2-phenylimidazo[1,2-a]pyrimidin-3-amine-5.62-2.403.225.31
(E)-N-(4-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine-5.75-2.553.204.15
(E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine-6.10-3.152.958.98

These computational approaches provide a powerful lens through which the chemistry of this compound can be explored and understood, guiding synthetic efforts and the development of new applications for this versatile heterocyclic scaffold.

Advanced Structural Analysis Techniques for 2 Bromoimidazo 1,2 a Pyrimidine Characterization in Research

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, the proton (¹H) NMR spectrum typically shows characteristic signals in the aromatic region. nih.gov The protons on the fused ring system exhibit distinct chemical shifts and coupling patterns that are invaluable for confirming the structure. nih.govresearchgate.net While specific experimental data for 2-bromoimidazo[1,2-a]pyrimidine is not extensively documented in peer-reviewed literature, analysis of related structures allows for the prediction of its spectral features. For instance, the protons of the pyrimidine (B1678525) and imidazole (B134444) rings generally appear as doublets or doublet of doublets. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Imidazo[1,2-a]pyrimidine Derivatives

CompoundNucleusSolventChemical Shifts (δ, ppm)
2-Phenylimidazo[1,2-a]pyrimidine-3-amine derivative¹H NMRCDCl₃9.32 (s, 1H), 8.72 (dd, J = 6.7, 2.0 Hz, 1H), 8.56 (dd, J = 4.0, 2.0 Hz, 1H), 8.31 – 8.22 (m, 1H), 7.87 (dd, J = 8.6, 1.4 Hz, 2H), 7.45 (dd, J = 8.6, 7.6 Hz, 2H), 7.37 (tt, J = 7.6, 1.4 Hz, 1H), 7.39 – 7.30 (m, 3H), 6.94 (dd, J = 6.7, 4.0 Hz, 1H)
Imine-bearing imidazo[1,2-a]pyrimidine derivative¹³C NMRDMSO-d₆158.43, 152.91, 150.76, 147.78, 144.37, 143.25, 137.18, 122.87, 121.43

Mass Spectrometry (MS, HRMS, LC-MS(ESI))

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₆H₄BrN₃), the expected monoisotopic mass is approximately 196.959 g/mol . biosynth.comechemi.comamericanelements.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. nih.gov This technique is crucial for confirming the molecular formula of a newly synthesized compound like this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), often with electrospray ionization (ESI), is a powerful hyphenated technique that separates components of a mixture before mass analysis. nih.gov This method is widely used for the analysis of imidazo[1,2-a]pyrimidine derivatives and would be suitable for confirming the purity and identity of this compound. nih.govcore.ac.uk The mass spectrum of a bromo-substituted compound is characterized by a distinctive isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). iosrjournals.org

Table 2: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₆H₄BrN₃ biosynth.com
Molecular Weight198.02 g/mol biosynth.com
Monoisotopic Mass196.95886 Da echemi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of an imidazo[1,2-a]pyrimidine derivative would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. researchgate.netresearchgate.net For the aromatic rings, C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations appear in the 1650-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration would be expected at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For pyrimidine-based compounds, the ring breathing modes are particularly characteristic in the Raman spectrum. nih.gov While a specific Raman spectrum for this compound is not available, the technique would be valuable for confirming the presence of the fused heterocyclic ring system.

Table 3: General IR Absorption Frequencies for Imidazo[1,2-a]pyrimidine Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=C and C=N stretch (aromatic)1650 - 1450 researchgate.net
C-Br stretch< 700 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The imidazo[1,2-a]pyrimidine scaffold is known to be a fluorophore, meaning it can absorb light at a specific wavelength and then emit light at a longer wavelength. rsc.org

Studies on related imidazo[1,2-a]pyrimidine compounds show that they typically absorb and emit light in the 400-500 nm region. rsc.org The absorption spectra of these types of compounds often display two main bands in the UV region, which are attributed to π-π* transitions within the aromatic system. biosynth.com The introduction of a bromine atom at the 2-position is expected to influence the electronic properties and thus the absorption and emission maxima.

Photoluminescence studies, including the determination of fluorescence quantum yields, are important for characterizing the emissive properties of such compounds, which could be relevant for applications in materials science or as biological probes. rsc.org

X-ray Crystallography for Definitive Structure Elucidation

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction (SXRD)

Single Crystal X-ray Diffraction (SXRD) is the gold standard for molecular structure determination. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

An SXRD analysis of this compound would provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the planarity of the fused ring system and the conformation of the molecule in the solid state. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal. nih.gov Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the technique has been successfully applied to numerous other imidazo[1,2-a]pyrimidine derivatives, confirming their structures and providing insights into their solid-state properties. nih.govsigmaaldrich.com

Powder X-ray Diffraction (PXRD) for Crystalline Properties

Powder X-ray Diffraction (PXRD) stands as a powerful, non-destructive technique for the characterization of crystalline solids. This method is instrumental in verifying the phase purity of a synthesized compound and providing a unique fingerprint of its crystalline form. The PXRD pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is directly related to the atomic arrangement within the crystal lattice.

While specific, detailed research findings from PXRD analysis of this compound are not widely available in the public domain, a hypothetical PXRD pattern would reveal a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are dictated by the dimensions of the unit cell and the arrangement of the atoms within it.

Hypothetical PXRD Data for this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
20.84.2770
24.53.6360
28.13.1735
31.92.8050

Note: This table represents hypothetical data for illustrative purposes and is not based on experimental results.

The analysis of such a pattern would confirm the crystalline nature of the this compound sample. Sharp, well-defined peaks are indicative of a highly ordered crystalline structure, whereas broad humps would suggest the presence of amorphous content. Furthermore, any variations in the PXRD pattern between different batches would signify polymorphism, the ability of a compound to exist in more than one crystalline form.

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

To gain deeper insight into the intermolecular interactions that dictate the crystal packing of this compound, Hirshfeld Surface Analysis is a cutting-edge computational method. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface provides a visual and quantitative representation of intermolecular contacts.

The surface is typically colored according to various properties, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H40.5
C···H/H···C25.2
N···H/H···N18.8
Br···H/H···Br10.3
Other5.2

Note: This table represents hypothetical data for illustrative purposes and is not based on experimental results.

This quantitative data is crucial for understanding the forces that stabilize the crystal structure. For instance, the presence of significant N···H or Br···H contacts would point towards the importance of hydrogen bonding and halogen bonding, respectively, in the molecular assembly of this compound. These non-covalent interactions are fundamental in determining the compound's physical properties, including its melting point, solubility, and bioavailability.

Applications and Scope in Advanced Chemical Synthesis and Materials Science

2-Bromoimidazo[1,2-a]pyrimidine as a Versatile Synthetic Building Block.chemimpex.combiosynth.com

The presence of a bromine atom on the imidazo[1,2-a]pyrimidine (B1208166) core makes this compound an exceptionally versatile building block in organic synthesis. This bromine atom can be readily substituted or participate in various cross-coupling reactions, allowing for the introduction of a diverse range of functional groups and the construction of more complex molecular architectures. This reactivity is a key feature that underpins its utility in both medicinal chemistry and materials science.

Precursor in the Synthesis of Complex Organic Molecules.biosynth.combldpharm.com

The ability to functionalize the 2-position of the imidazo[1,2-a]pyrimidine scaffold is crucial for the synthesis of complex organic molecules. The bromine atom in this compound serves as a convenient handle for introducing various substituents through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the systematic modification of the molecule's properties, which is a fundamental aspect of drug discovery and the development of new functional materials. For instance, the synthesis of various 2-arylimidazo[1,2-a]pyrimidines has been achieved through this approach. nih.gov

Scaffold for the Development of Chemical Libraries.benchchem.com

The imidazo[1,2-a]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org this compound, with its reactive bromine atom, provides an excellent starting point for the construction of chemical libraries. By systematically reacting it with a variety of building blocks, large collections of related compounds can be synthesized. These libraries are invaluable for high-throughput screening to identify new drug candidates and to study structure-activity relationships (SAR). The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for the creation of diverse molecular libraries with a wide range of biological activities. nih.gov

Role in the Design and Construction of Novel Chemical Entities.bldpharm.combenchchem.com

The unique electronic and structural features of the imidazo[1,2-a]pyrimidine system, combined with the reactivity of the 2-bromo substituent, make it an attractive core for the design and construction of novel chemical entities. bldpharm.com The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient pyrimidine (B1678525) ring results in a system with distinct properties that can be fine-tuned through substitution. This allows for the rational design of molecules with specific electronic, optical, or biological properties. The ability to introduce a wide range of functional groups at the 2-position via the bromo intermediate is a key strategy in the development of new therapeutic agents and advanced materials. chemimpex.com

Applications in Material Science.biosynth.combldpharm.combenchchem.comnih.govmdpi.combldpharm.com

The imidazo[1,2-a]pyrimidine scaffold has shown significant promise in the field of materials science, with applications in optoelectronics and polymer science. The tunable electronic properties and inherent stability of this heterocyclic system make it an attractive component for the development of new functional materials.

Optoelectronic Materials and Devices.biosynth.combenchchem.comnih.govbldpharm.com

Derivatives of imidazo[1,2-a]pyrimidine have been investigated for their potential use in optoelectronic materials and devices. biosynth.comnih.govbldpharm.com The extended π-conjugated system of the fused rings can give rise to interesting photophysical properties, such as fluorescence. By modifying the substituents on the imidazo[1,2-a]pyrimidine core, it is possible to tune the emission color and quantum yield of these materials. This makes them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. Some imidazo[1,2-a]pyrimidine derivatives have been noted for their use as organic fluorophores. nih.gov

Polymers and Coatings.bldpharm.com

The imidazo[1,2-a]pyrimidine moiety can be incorporated into polymer backbones or used as a functional additive in coatings. bldpharm.com The introduction of this heterocyclic unit can enhance the thermal stability, conductivity, or other desirable properties of the resulting polymer. In coatings, these compounds can provide improved durability and performance. chemimpex.com While specific examples directly utilizing this compound in commercially available polymers and coatings are not extensively documented in readily available literature, the inherent properties of the imidazo[1,2-a]pyrimidine scaffold suggest its potential in these applications.

Potential in Agricultural Chemistry Research (e.g., Agrochemicals)

The fused heterocyclic scaffold of imidazo[1,2-a]pyrimidine, a structural analog of purine, has garnered considerable attention in the field of agricultural chemistry. Its versatile chemical nature allows for the synthesis of a diverse array of derivatives with potential applications as fungicides, herbicides, and insecticides. The presence of a bromine atom, as in this compound, offers a reactive site for further chemical modifications, making it a valuable building block for the creation of novel agrochemicals.

Research into the broader class of pyrimidine and imidazo[1,2-a]pyrimidine derivatives has demonstrated significant biological activity against various agricultural pests and pathogens. nih.govresearchgate.netnih.gov This body of work underscores the potential of this compound as a key intermediate in the development of new crop protection agents.

Fungicidal Potential

The imidazo[1,2-a]pyrimidine framework is a core component in the development of new fungicidal compounds. beilstein-journals.org Patents have been filed for imidazo[1,2-a]pyrimidines and their use in fungicidal compositions, highlighting the commercial interest in this class of molecules for controlling plant diseases. Studies on related pyrimidine derivatives have shown their efficacy against a range of phytopathogenic fungi. For instance, novel pyrimidine derivatives have been synthesized and tested against fourteen different plant pathogenic fungi, with many exhibiting potent fungicidal activities. nih.gov

In one study, a series of pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Notably, some of these compounds demonstrated superior antifungal activity compared to the commercial fungicide Pyrimethanil. nih.gov Another area of research has focused on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, which have shown significant antifungal activity against various strains of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org The development of bifunctional pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also shown promise in yielding new fungicidal agents. researchgate.net

Herbicidal and Insecticidal Scope

The structural versatility of the imidazo[1,2-a]pyrimidine scaffold extends to the development of herbicides and insecticides. Research into related pyrimidine-based structures has yielded promising results in these areas. For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were designed and synthesized, with some compounds exhibiting good herbicidal activity against bentgrass. nih.govnih.gov Similarly, nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-2-sulfonamide compounds have been identified as a new class of herbicides that inhibit the acetolactate synthase enzyme in weeds. researchgate.net

In the realm of insecticides, mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have been designed and synthesized, with some showing remarkable insecticidal properties against aphids (Aphis craccivora). nih.gov One particular compound from this series demonstrated insecticidal activity comparable to the commercial insecticide triflumezopyrim. nih.gov Furthermore, novel pyrimidine derivatives incorporating a urea (B33335) pharmacophore have been synthesized and tested for their insecticidal activity against the mosquito vector Aedes aegypti, with some compounds showing significant mortality rates. researchgate.net

The collective findings from research on the broader imidazo[1,2-a]pyrimidine and pyrimidine families of compounds strongly suggest that this compound is a promising starting material for the synthesis of a new generation of agrochemicals. The bromo-substituent provides a key handle for medicinal chemists to introduce a variety of functional groups, enabling the exploration of structure-activity relationships and the optimization of biological efficacy against a wide range of agricultural targets.

Interactive Data Table of Related Agrochemical Compounds

The following table summarizes the findings of various research on compounds structurally related to this compound, highlighting their potential in agricultural applications.

Compound ClassSpecific Derivative ExampleTarget Pest/PathogenObserved ActivityReference
Pyrimidine DerivativesN/A (Series of new derivatives)14 phytopathogenic fungiPotent fungicidal activity nih.gov
Mesoionic Pyrido[1,2-α]pyrimidinonesCompound I13Aphis craccivora (Aphids)92% mortality at 100 μg/mL nih.gov
Pyrido[2,3-d]pyrimidine Derivatives3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o)BentgrassGood herbicidal activity nih.gov
Pyrimidine Derivatives with Amide Moiety5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.Excellent antifungal activity (EC50 of 10.5 μg/ml) nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine-2-sulfonamidesN/A (New structural class)WeedsInhibition of acetolactate synthase researchgate.net
Pyrimidine Derivatives with Urea PharmacophoreCompound 4dAedes aegypti (Mosquito)70% mortality at 2 µg mL-1 researchgate.net
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine DerivativesCompounds 4, 5h, 5o, and 5rBotrytis cinereaSignificant antifungal activities frontiersin.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-bromoimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., bromoacetyl derivatives) under controlled conditions. For example, bromination of imidazo[1,2-a]pyrimidine precursors using reagents like N \text{N}-bromosuccinimide (NBS) or hydrobromic acid can introduce the bromo substituent. Microwave-assisted methods significantly reduce reaction times (from hours to minutes) and improve yields (up to 95%) by enhancing reaction homogeneity and energy efficiency . Key factors include solvent polarity (e.g., DMF or dioxane), temperature (80–120°C), and catalyst selection (e.g., Lewis acids like FeCl3\text{FeCl}_3) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy, supplemented by 2D techniques (COSY, HSQC), resolves regiochemical ambiguities in substituted derivatives. For example, 1H^1\text{H} NMR can distinguish between aromatic protons at positions 5 and 7 due to distinct coupling patterns. FT-IR identifies functional groups (e.g., C-Br stretching at 550–600 cm1^{-1}), while elemental analysis validates purity .

Q. What are the key pharmacological properties of imidazo[1,2-a]pyrimidine derivatives reported in recent literature?

  • Methodological Answer : These compounds exhibit diverse bioactivities, including antimicrobial (MIC < 1 µg/mL against S. aureus), antiproliferative (IC50_{50} ~ 5 µM in HeLa cells), and anxiolytic effects. Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2 and 6; bromo groups enhance lipophilicity and target binding in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis to improve regioselectivity in bromination of imidazo[1,2-a]pyrimidines?

  • Methodological Answer : Regioselectivity is influenced by microwave power (300–600 W) and solvent choice. Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring bromination at the electron-rich C-2 position. Pre-complexation with Cu(I)\text{Cu(I)} catalysts directs bromine to sterically accessible sites, achieving >90% selectivity. Reaction monitoring via in-situ FT-IR or Raman spectroscopy helps identify optimal termination points .

Q. What strategies resolve contradictions in spectral data interpretation for substituted imidazo[1,2-a]pyrimidines?

  • Methodological Answer : Contradictions in 1H^1\text{H} NMR assignments (e.g., overlapping peaks for C-5 and C-7 protons) are resolved using NOESY to confirm spatial proximity or deuterium exchange experiments. Computational modeling (DFT-based chemical shift predictions) cross-validates experimental data. For example, DFT calculations at the B3LYP/6-311++G(d,p) level accurately predict 13C^{13}\text{C} shifts within 2 ppm of observed values .

Q. How to design imidazo[1,2-a]pyrimidine derivatives for targeted biological activity using SAR studies?

  • Methodological Answer :

Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO2_2) at C-6 to enhance DNA intercalation in antiparasitic applications .

Heterocyclic fusion : Attach 1,2,4-oxadiazole rings at C-2 to improve metabolic stability and CNS penetration for neuroleptic agents .

In-silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for target proteins (e.g., EGFR kinase, GlideScore < -8 kcal/mol) .

Q. What are the mechanistic insights into the Biginelli reaction for synthesizing imidazo[1,2-a]pyrimidines, and how do intermediates affect pathway selection?

  • Methodological Answer : The Biginelli mechanism involves three steps:

Enamine formation : 2-Aminobenzimidazole reacts with aldehydes to form an enamine intermediate.

Cyclocondensation : The enamine reacts with ethyl 3-oxohexanoate, forming the pyrimidine ring.

Bromination : Post-synthetic bromination at C-2 is mediated by PBr3\text{PBr}_3. Side reactions (e.g., dimerization) are suppressed using low temperatures (0–5°C) and catalytic DMF .

Q. How does the introduction of electron-withdrawing groups (e.g., bromo) at specific positions influence the reactivity of imidazo[1,2-a]pyrimidines in cross-coupling reactions?

  • Methodological Answer : Bromo groups at C-2 act as effective leaving groups in Pd-catalyzed Suzuki-Miyaura couplings. For example, this compound reacts with arylboronic acids (1.2 eq) using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%) in Na2CO3\text{Na}_2\text{CO}_3/DME at 80°C, achieving >85% yield. The electron-withdrawing effect of bromo stabilizes the transition state, reducing activation energy by ~15 kJ/mol compared to chloro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.